molecular formula C9H19NO B13942867 2,2,3,3-Tetramethyl-1-propoxyaziridine CAS No. 343864-46-0

2,2,3,3-Tetramethyl-1-propoxyaziridine

Cat. No.: B13942867
CAS No.: 343864-46-0
M. Wt: 157.25 g/mol
InChI Key: ARBJNXWEOYYKDV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-1-propoxyaziridine is a chemical compound with the molecular formula C9H19NO. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. This compound is characterized by the presence of four methyl groups and a propoxy group attached to the aziridine ring, making it a highly substituted aziridine derivative .

Preparation Methods

The synthesis of 2,2,3,3-Tetramethyl-1-propoxyaziridine can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,3-tetramethyl-1-propoxypropane with a suitable nitrogen source under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nitrogen source and facilitate the formation of the aziridine ring .

In industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and maximize yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

2,2,3,3-Tetramethyl-1-propoxyaziridine undergoes various chemical reactions due to the presence of the highly strained aziridine ring. Some common types of reactions include:

Scientific Research Applications

2,2,3,3-Tetramethyl-1-propoxyaziridine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its high reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins. It is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure and reactivity make it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-1-propoxyaziridine involves its interaction with molecular targets, primarily through nucleophilic attack on the aziridine ring. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

2,2,3,3-Tetramethyl-1-propoxyaziridine can be compared with other similar compounds, such as 2,2,3,3-Tetramethylbutane and other aziridine derivatives. The unique feature of this compound is the presence of both the propoxy group and the highly substituted aziridine ring, which imparts distinct reactivity and properties compared to other compounds .

Similar Compounds

Properties

CAS No.

343864-46-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2,2,3,3-tetramethyl-1-propoxyaziridine

InChI

InChI=1S/C9H19NO/c1-6-7-11-10-8(2,3)9(10,4)5/h6-7H2,1-5H3

InChI Key

ARBJNXWEOYYKDV-UHFFFAOYSA-N

Canonical SMILES

CCCON1C(C1(C)C)(C)C

Origin of Product

United States

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